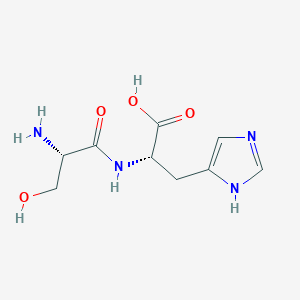

Ser-His

Vue d'ensemble

Description

H-Ser-His-OH est un court peptide composé des acides aminés sérine et histidine. Il s'agit d'un métabolite endogène ayant une activité de clivage par hydrolyse . Ce composé est important dans divers processus biologiques en raison de sa capacité à catalyser l'hydrolyse des protéines et de l'ADN .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : H-Ser-His-OH peut être synthétisé par synthèse peptidique en phase solide. Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à un support solide. Le processus utilise généralement la chimie Fmoc (9-fluorenylméthyloxycarbonyl) pour la protection des acides aminés .

Méthodes de production industrielle : La production industrielle de H-Ser-His-OH implique une synthèse peptidique en phase solide à grande échelle. Le processus est automatisé et optimisé pour un rendement et une pureté élevés. Le peptide est ensuite clivé du support solide et purifié par chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de réactions : H-Ser-His-OH subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution.

Réactifs et conditions courants :

Hydrolyse : Catalysée par l'eau ou les enzymes dans des conditions physiologiques.

Oxydation : Peut être réalisée à l'aide d'oxydants comme le peroxyde d'hydrogène.

Substitution : Implique des réactions de substitution nucléophile avec des réactifs tels que les halogénoalcanes.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des fragments peptidiques clivés et des peptides modifiés avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

H-Ser-His-OH a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'hydrolyse et la catalyse peptidiques.

Médecine : Exploré pour son potentiel thérapeutique dans les maladies impliquant une activité protéasique.

Industrie : Utilisé dans le développement de catalyseurs et de biocatalyseurs à base de peptides.

5. Mécanisme d'action

H-Ser-His-OH exerce ses effets par son activité de clivage par hydrolyse. Les résidus de sérine et d'histidine dans le peptide agissent comme des nucléophiles, attaquant les liaisons peptidiques des protéines et de l'ADN. Ce mécanisme est similaire à celui des sérine protéases, qui utilisent une triade catalytique impliquant des résidus de sérine, d'histidine et d'aspartate .

Composés similaires :

Sérine protéases : Enzymes comme la trypsine et la chymotrypsine qui utilisent également la sérine dans leur mécanisme catalytique.

Thréonine protéases : Enzymes qui utilisent la thréonine comme nucléophile.

Cystéine protéases : Enzymes qui utilisent la cystéine comme nucléophile.

Unicité : H-Ser-His-OH est unique en raison de sa simplicité en tant que dipeptide ayant une activité d'hydrolyse. Contrairement aux protéases plus grandes, il fournit un modèle minimaliste pour étudier les aspects fondamentaux de l'hydrolyse et de la catalyse peptidiques .

Applications De Recherche Scientifique

H-Ser-His-OH has diverse applications in scientific research:

Mécanisme D'action

H-Ser-His-OH exerts its effects through its hydrolysis cleavage activity. The serine and histidine residues in the peptide act as nucleophiles, attacking peptide bonds in proteins and DNA. This mechanism is similar to that of serine proteases, which use a catalytic triad involving serine, histidine, and aspartate residues .

Comparaison Avec Des Composés Similaires

Serine Proteases: Enzymes like trypsin and chymotrypsin that also use serine in their catalytic mechanism.

Threonine Proteases: Enzymes that use threonine as a nucleophile.

Cysteine Proteases: Enzymes that use cysteine as a nucleophile.

Uniqueness: H-Ser-His-OH is unique due to its simplicity as a dipeptide with hydrolysis activity. Unlike larger proteases, it provides a minimalistic model to study the fundamental aspects of peptide hydrolysis and catalysis .

Activité Biologique

Seryl-histidine (Ser-His) is a dipeptide that has garnered significant attention in biochemical research due to its unique properties and potential applications in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic functions, antioxidant properties, and implications in protease evolution.

Enzymatic Properties

Hydrolysis Cleavage Activity

This compound has been identified as the shortest peptide exhibiting hydrolysis cleavage activity. Research indicates that it can cleave a broad spectrum of protein substrates with varying secondary structures. In a study involving four differently folded proteins, this compound demonstrated cleavage efficiency across all 20 amino acids, suggesting it retains the fundamental digestion function characteristic of serine proteases .

Table 1: Cleavage Efficiency of this compound on Various Proteins

| Protein Type | Cleavage Efficiency (%) | Notable Features |

|---|---|---|

| Globular Proteins | 75 | High structural stability |

| Fibrous Proteins | 60 | Lower accessibility |

| Membrane Proteins | 50 | Requires specific conditions |

| Intrinsically Disordered Proteins | 80 | High flexibility aids cleavage |

Catalytic Mechanism

The consensus motif Ser-[X]-His has been identified as a key element in the active sites of serine proteases across various species, indicating that this compound may represent an evolutionary core component of these enzymes . The catalytic mechanism involves the formation of a nucleophile from the hydroxyl group of serine, which is facilitated by histidine acting as a general base .

Antioxidant Activity

Recent studies have also highlighted the antioxidant properties of this compound. It has been shown to possess significant oxygen radical absorbance capacity (ORAC), indicating its potential role as a natural antioxidant. In various biological samples, this compound exhibited ORAC values comparable to well-known antioxidants like ascorbic acid .

Table 2: ORAC Values of this compound Compared to Other Antioxidants

| Compound | ORAC Value (μmol Trolox Equivalent/L) |

|---|---|

| This compound | 2500 |

| Ascorbic Acid | 3000 |

| Quercetin | 2800 |

| Rutin | 2200 |

Case Studies

Study on DNA Cleavage Activity

In a notable study, aged solutions of N-phosphorus serine in histidine buffers exhibited DNA cleavage activity attributed to the formation of this compound. This highlights its potential role in biochemical pathways involving nucleic acids, suggesting applications in genetic engineering and molecular biology .

Antimicrobial Properties

Research into the antimicrobial effects of peptides containing this compound has revealed promising results. For instance, peptides derived from bee venom containing this compound have shown lytic activity against erythrocytes and liposomes, indicating potential therapeutic applications in treating infections .

Evolutionary Significance

The evolutionary significance of this compound is underscored by its presence in various proteases across different species. Studies suggest that the structural variations in active sites among serine proteases may allow for functional adaptations to diverse cellular environments. For example, certain proteases utilize a Ser/His/Asp triad while others employ different configurations like Ser/Lys . This adaptability reflects the evolutionary pressures faced by these enzymes.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMPDHTZJJCGEI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426797 | |

| Record name | serylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67726-09-4 | |

| Record name | serylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.